molecular formula C7H5Cl2FO2S B13037406 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride

2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride

Cat. No.: B13037406
M. Wt: 243.08 g/mol
InChI Key: CKEKSLRXVXZLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-chloro-5-fluoro-4-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3) are used under controlled conditions to introduce additional substituents on the benzene ring.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzenesulfonyl chloride
  • 4-Bromo-2-methylbenzenesulfonyl chloride
  • 2,4-Dimethylbenzenesulfonyl chloride

Uniqueness

2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. These electron-withdrawing groups enhance the compound’s reactivity and influence its chemical behavior, making it a valuable reagent in various synthetic applications.

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

2-chloro-5-fluoro-4-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)7(3-6(4)10)13(9,11)12/h2-3H,1H3

InChI Key

CKEKSLRXVXZLBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.